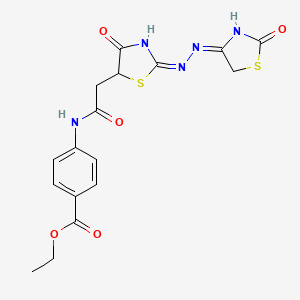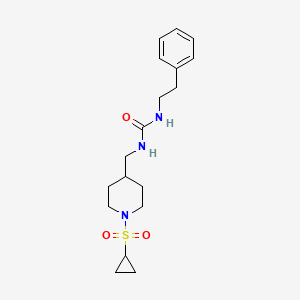
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The cyclopropylsulfonyl group attached to the piperidine ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), a cyclopropyl group (a three-membered carbon ring), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and a phenethylurea group (a phenyl ring attached to an ethyl group and a urea group). The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The piperidine ring might be involved in reactions with acids or bases. The sulfonyl group could potentially undergo reactions with nucleophiles. The urea group might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with sulfonyl groups, similar to the one in the chemical name provided, have been explored for their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by deciphering the involvement of specific CYP isoforms in the metabolism of various drugs. The most selective inhibitors for major human hepatic CYP isoforms include furafylline for CYP1A2, montelukast for CYP2C8, and ketoconazole for CYP3A4, among others (Khojasteh et al., 2011).
1-Methylcyclopropene: Ethylene Inhibition in Plants
The research on 1-methylcyclopropene (1-MCP), a compound containing a cyclopropyl group, highlights its role as an inhibitor of ethylene action in plants. It has been used to prevent ethylene effects across a broad range of fruits, vegetables, and floriculture crops, showcasing the potential for cyclopropyl-containing compounds in agriculture and plant science (Blankenship & Dole, 2003).
Sulfonylurea Herbicides: Environmental Behavior
Sulfonylurea herbicides are designed for broad-leaved weed control and have low mammalian toxicity. Their fate and behavior in the environment, especially in alkaline soils, have been reviewed, providing insights into their persistence and potential environmental impacts. This research underscores the importance of understanding the environmental behavior of sulfonylurea compounds (Sarmah et al., 1998).
Pharmacokinetics and Pharmacodynamics of Disulfiram and Its Metabolites
Research on disulfiram, a compound used for treating alcohol dependency, explores its pharmacokinetics and pharmacodynamics, including its metabolism to various metabolites. This research provides a model for understanding the complex interactions of drugs within the body and may offer insights into the pharmacological potential of structurally complex compounds (Johansson, 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-18(19-11-8-15-4-2-1-3-5-15)20-14-16-9-12-21(13-10-16)25(23,24)17-6-7-17/h1-5,16-17H,6-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPUQNMKYAYXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
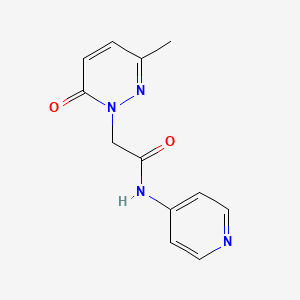
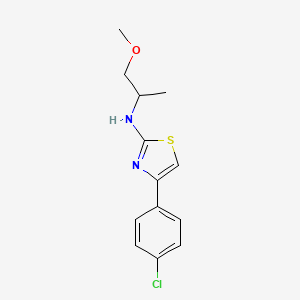

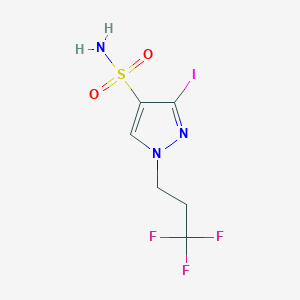
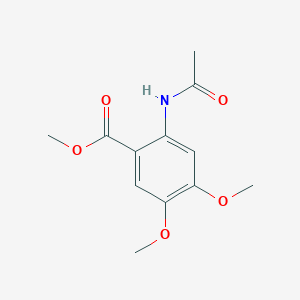
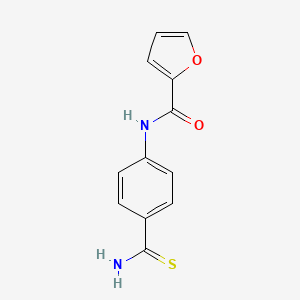
![4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2668495.png)
![1-(3-Phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2668498.png)
![N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2668500.png)
![ethyl 1-[2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetyl]piperidine-3-carboxylate](/img/structure/B2668502.png)
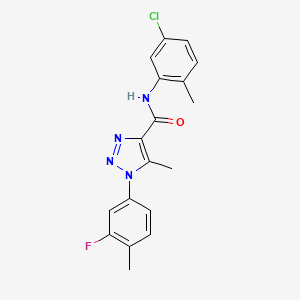
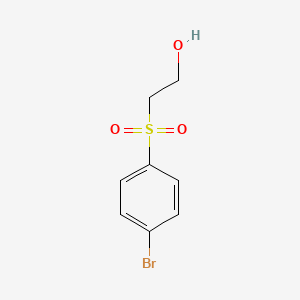
![N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2668505.png)
